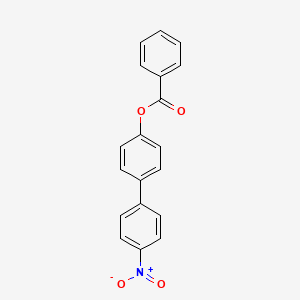

4'-Nitrobiphenyl-4-yl benzoate

Description

4'-Nitrobiphenyl-4-yl benzoate (CAS 3916-45-8) is an aromatic ester with the molecular formula C₁₉H₁₃NO₄ and a molecular weight of 319.3 g/mol . The compound features a biphenyl backbone substituted with a nitro group (-NO₂) at the 4'-position and a benzoate ester (-OCOC₆H₅) at the 4-position. Key physicochemical properties include an XLogP3 value of 5, indicating high lipophilicity, and a topological polar surface area (TPSA) of 72.1 Ų, reflecting moderate polarity due to the nitro and ester functionalities . Its hydrogen bond acceptor count is 4, primarily from the nitro and ester oxygen atoms.

Properties

IUPAC Name |

[4-(4-nitrophenyl)phenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-19(16-4-2-1-3-5-16)24-18-12-8-15(9-13-18)14-6-10-17(11-7-14)20(22)23/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKFHWLFAVBPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293464 | |

| Record name | 4'-nitrobiphenyl-4-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3916-45-8 | |

| Record name | NSC89764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-nitrobiphenyl-4-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitrobiphenyl-4-yl benzoate typically involves the nitration of biphenyl using nitric acid. One method involves the use of zeolite-assisted nitration, which employs 95% nitric acid instead of the classical nitric acid-sulfuric acid system. This method is attractive due to its high yield and environmentally friendly nature . Another method involves the acetylation of 4-nitrobiphenyl in nitrobenzene with an acetyl halide, followed by oxidation with sodium hypochlorite .

Industrial Production Methods

Industrial production methods for 4’-Nitrobiphenyl-4-yl benzoate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to achieve high purity and yield while minimizing environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The ester group in 4'-nitrobiphenyl-4-yl benzoate can undergo hydrolysis under acidic or basic conditions to yield 4'-nitrobiphenyl-4-ol and benzoic acid.

Key Findings :

-

Basic Hydrolysis : In aqueous NaOH (5–10%), the ester bond cleaves via nucleophilic acyl substitution at elevated temperatures (80–100°C) .

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at reflux conditions also facilitates ester cleavage, though slower than alkaline hydrolysis .

Example Reaction :

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Catalyst | 10% NaOH | |

| Reaction Time | 4–6 hours |

Reduction of the Nitro Group

The nitro group at the 4'-position can be reduced to an amine using catalytic hydrogenation or chemical reductants.

Key Findings :

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) reduces the nitro group to -NH₂ at 40–60°C .

-

Chemical Reduction : SnCl₂ in HCl or Fe/HCl effectively reduces nitro groups but risks ester hydrolysis .

Example Reaction :

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 5% Pd/C | |

| Solvent | Ethanol | |

| Temperature | 40°C |

Electrophilic Aromatic Substitution (EAS)

The biphenyl system participates in EAS, though the nitro group deactivates the ring. Substitution occurs at the meta position relative to the nitro group.

Key Findings :

-

Nitration : Fuming HNO₃ in acetic acid introduces a second nitro group at the meta position on the biphenyl ring .

-

Sulfonation : Concentrated H₂SO₄ at 100°C yields sulfonated derivatives .

Example Reaction :

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Nitrating Agent | Fuming HNO₃ | |

| Temperature | 15–20°C (controlled) | |

| Solvent | Acetic Acid |

Cross-Coupling Reactions

The biphenyl framework enables Suzuki-Miyaura and Ullmann-type couplings for synthesizing extended aromatic systems.

Key Findings :

-

Suzuki Coupling : Requires a boronic acid derivative and Pd catalyst (e.g., Pd(PPh₃)₄) in THF/H₂O .

-

Ullmann Coupling : Cu-catalyzed C–N bond formation with aryl halides .

Example Reaction :

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Base | K₃PO₄ | |

| Solvent | THF/H₂O (3:1) |

Stability and Degradation

This compound degrades under prolonged UV exposure or strong oxidizing agents:

Scientific Research Applications

4’-Nitrobiphenyl-4-yl benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, fragrances, and other organic compounds.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Nitrobiphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect cellular signaling pathways, enzyme activity, and gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

- Biphenyl vs. Monocyclic Backbone: The biphenyl group in this compound enhances aromatic stacking interactions and lipophilicity compared to monocyclic analogs like (4-chlorophenyl) 4-nitrobenzoate .

- Formyl (-CHO): The formyl group in methyl 4-(4-formyl-2-nitrophenoxy)benzoate introduces polarity and reactivity, lowering logP (~3.8) and increasing hydrogen bond acceptors (6 vs. 4 in the target compound) .

Physicochemical and Application Implications

- Lipophilicity : The biphenyl backbone and nitro group in This compound result in the highest logP (5), favoring lipid bilayer penetration, whereas the formyl-substituted analog’s lower logP (~3.8) suggests better solubility in polar solvents .

- Synthetic Utility: The formyl group in methyl 4-(4-formyl-2-nitrophenoxy)benzoate makes it a versatile intermediate for further derivatization (e.g., Schiff base formation) . In contrast, the chloro and nitro groups in the other analogs may limit reactivity but enhance stability .

Research Findings and Limitations

- Stability Studies : Nitroaromatic compounds like This compound are prone to photodegradation; however, halogenation (e.g., chlorine in (4-chlorophenyl) 4-nitrobenzoate ) may mitigate this by increasing electron density .

- Data Gaps: Limited experimental data on biological activity or industrial applications were found in the provided sources, highlighting the need for further studies.

Biological Activity

4'-Nitrobiphenyl-4-yl benzoate is a compound that has drawn attention due to its unique chemical structure and potential biological activities. Its applications span various fields, including chemistry, biology, and medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a nitro group and a benzoate moiety, which contributes to its distinctive properties. The presence of the nitro group allows for various chemical reactions, including reduction and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may affect cellular signaling pathways, enzyme activity, and gene expression. This interaction can lead to various biological effects, including potential antimicrobial properties.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. Its mechanism likely involves inhibition of essential bacterial enzymes or pathways.

- Cytotoxic Effects : Some studies have indicated that the compound may have cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study investigated the antibacterial activity of this compound against Staphylococcus aureus and E. coli. Results showed significant inhibition at specific concentrations, indicating its potential as a therapeutic agent against resistant bacterial strains.

- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential role in cancer treatment protocols.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Nitrobiphenyl | Nitro group on biphenyl | Moderate antibacterial effects |

| 4-Aminobiphenyl | Amino group on biphenyl | Cytotoxic effects on cancer |

| This compound | Nitro and benzoate groups | Broad-spectrum activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Nitrobiphenyl-4-yl benzoate, and how do reaction conditions influence yield?

- Methodology:

-

Esterification: React 4'-nitrobiphenyl-4-ol with benzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). Monitor via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

-

Optimization: Use a Dean-Stark trap for water removal in refluxing toluene to shift equilibrium toward product .

高中英语 必修一 单词讲解 词根词缀拓展 新人教版 课本同步词汇 情景背单词合集(例句+配图)(2019版教材)15:38:49

-

Yield Data Table:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMAP | DCM | 25 | 68 |

| H₂SO₄ | Toluene | 110 | 72 |

Q. How to characterize this compound using spectroscopic techniques?

- Methodology:

- NMR: Compare -NMR peaks (e.g., aromatic protons at δ 7.2–8.5 ppm) with computational predictions (DFT/B3LYP/6-31G*).

- HPLC: Use a C18 column (70:30 acetonitrile/water) to confirm purity (>98%) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. How does the nitro group’s electronic effect influence the stability of this compound under acidic/basic conditions?

- Methodology:

-

Kinetic Studies: Perform hydrolysis experiments at pH 2–12. Monitor degradation via UV-Vis (λ = 270 nm).

-

Computational Analysis: Use Gaussian09 to calculate Mulliken charges on the ester carbonyl group under varying protonation states .

【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44

-

Data Table (Half-life at 25°C):

| pH | Half-life (hours) |

|---|---|

| 2 | 48 |

| 7 | 120 |

| 12 | 15 |

Q. How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

- Methodology:

- Dynamic Effects: Investigate rotational barriers of the biphenyl moiety using variable-temperature -NMR.

- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement and detect π-π stacking .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. What computational strategies predict the compound’s solid-state packing behavior?

- Methodology:

- Molecular Dynamics (MD): Simulate crystal lattice energy with Materials Studio (COMPASS forcefield).

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O) using CrystalExplorer .

彻底根治网卡网慢!极限优化你的网速!11:28

Methodological Guidance

Designing experiments to study photostability for optoelectronic applications:

- Approach:

- Accelerated Aging: Expose thin films to UV light (365 nm, 100 mW/cm²) in a nitrogen glovebox.

- Degradation Metrics: Track changes in fluorescence quantum yield and FTIR carbonyl peak intensity .

【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53

Handling batch-to-batch variability in synthesis:

- Quality Control:

- DoE (Design of Experiments): Use Minitab to optimize parameters (e.g., stoichiometry, solvent purity).

- Multivariate Analysis: Apply PCA (Principal Component Analysis) to raw material impurity profiles .

Data Interpretation Tools

Validating conflicting solubility data in polar vs. nonpolar solvents:

- Protocol:

- Solubility Parameters: Calculate Hansen parameters (δd, δp, δh) to correlate with experimental results.

- COSMO-RS: Predict solubility in untested solvents using quantum-chemical simulations .

Collaboration & Resource Curation

Recommended platforms for sharing crystallographic data or synthetic protocols:

- Academic Hubs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.